propargyl-PEG5-t-butyl ester

Übersicht

Beschreibung

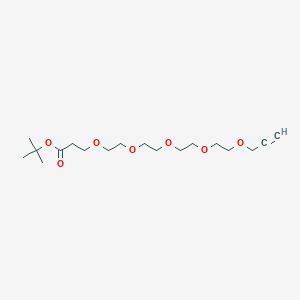

Propargyl-PEG5-t-butyl ester is a polyethylene glycol (PEG) derivative containing a propargyl group and a t-butyl protected carboxyl group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions. The hydrophilic PEG spacer increases solubility in aqueous media .

Wirkmechanismus

Target of Action

The primary targets of propargyl-PEG5-t-butyl ester are azide-bearing compounds or biomolecules . The compound forms a stable triazole linkage with these targets via a process known as copper-catalyzed Click Chemistry .

Mode of Action

This compound interacts with its targets through the propargyl group, which forms triazole linkages with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry . This results in the formation of a stable triazole linkage, which is a key aspect of its mode of action .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the formation of triazole linkages with azide-bearing compounds or biomolecules . The downstream effects of these interactions depend on the specific biomolecules or compounds involved, and can vary widely.

Pharmacokinetics

It’s known that the compound’s water-solubility is improved by the peg units , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of stable triazole linkages with azide-bearing compounds or biomolecules . The specific effects can vary depending on the nature of the azide-bearing compound or biomolecule involved.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the t-butyl protected carboxyl group can be deprotected under acidic conditions . Additionally, the compound’s water-solubility, which is improved by the PEG units , could potentially be influenced by the hydration level of the environment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The nucleophilic substitution of the -OH group in propargyl alcohols is an efficient methodology for the preparation of synthetic precursors . The propargyl group is introduced by treating free amino acids with propargyl alcohol saturated with HCl . The t-butyl protection can be removed under acidic conditions .

Industrial Production Methods

Industrial production methods for propargyl-PEG5-t-butyl ester involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Propargyl-PEG5-t-butyl ester undergoes various chemical reactions, including:

Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages

Deprotection: The t-butyl protected carboxyl group can be deprotected under acidic conditions.

Common Reagents and Conditions

Copper Catalysts: Used in Click Chemistry reactions to facilitate the formation of triazole linkages.

Acidic Conditions: Required for the deprotection of the t-butyl group.

Major Products Formed

Triazole Linkages: Formed through Click Chemistry reactions with azide-bearing compounds.

Free Carboxyl Groups: Obtained after deprotection of the t-butyl group under acidic conditions.

Wissenschaftliche Forschungsanwendungen

Propargyl-PEG5-t-butyl ester has a wide range of applications in scientific research, including:

Chemistry: Used in Click Chemistry for the synthesis of complex molecules and bioconjugation

Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.

Industry: Utilized in the production of PEGylated compounds for enhanced solubility and biocompatibility.

Vergleich Mit ähnlichen Verbindungen

Propargyl-PEG5-t-butyl ester is unique due to its combination of a propargyl group and a t-butyl protected carboxyl group. Similar compounds include:

Propargyl-PEG-acid: Contains a propargyl group and a free carboxyl group.

Propargyl-PEG-NHS ester: Contains a propargyl group and an NHS ester group for amine-reactive conjugation.

Propargyl-PEG-alcohol: Contains a propargyl group and a hydroxyl group.

These compounds share similar functionalities but differ in their specific reactive groups, making this compound unique in its combination of properties .

Biologische Aktivität

Propargyl-PEG5-t-butyl ester is a polyethylene glycol (PEG) derivative that incorporates a propargyl group and a t-butyl ester moiety. This compound has garnered attention in various fields, including biochemistry, pharmaceutical development, and materials science, primarily due to its unique biological activities and chemical properties.

Chemical Structure and Properties

The structure of this compound can be summarized as follows:

- Molecular Formula : C18H32O7

- Molecular Weight : 360.5 g/mol

- Functional Groups : Propargyl group, t-butyl ester

- CAS Number : 1245823-50-0

The presence of the PEG spacer enhances the solubility and biocompatibility of the compound, making it suitable for applications in drug delivery systems and bioconjugation reactions. The t-butyl ester can be cleaved under acidic conditions, allowing for further functionalization of the molecule .

This compound exhibits its biological activity primarily through the following mechanisms:

- Click Chemistry : The propargyl group enables the compound to participate in copper-catalyzed azide-alkyne click reactions, forming stable triazole linkages with azide-bearing biomolecules. This reaction is highly specific and efficient, facilitating the precise modification of proteins and nucleic acids .

- PEGylation : The incorporation of PEG moieties reduces immunogenicity and prolongs circulation time in vivo, enhancing the pharmacokinetic profiles of conjugated drugs. This property is crucial for improving drug efficacy and reducing side effects .

Biological Applications

This compound has a wide range of applications in biological research and medicine:

- Drug Delivery Systems : The compound improves the solubility and stability of therapeutic agents, which enhances their bioavailability and therapeutic index. It is particularly useful for formulating poorly soluble drugs .

- Bioconjugation : Its ability to form stable conjugates with biomolecules allows for site-specific modification, which is valuable in developing targeted therapies .

- Polymer Synthesis : In materials science, it serves as a crosslinker in synthesizing various polymers and hydrogels, contributing to the development of advanced materials with tailored properties .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- A study demonstrated that PEGylated compounds exhibited significantly improved pharmacokinetics compared to their non-PEGylated counterparts. The introduction of propargyl groups allowed for efficient conjugation with therapeutic agents, enhancing their delivery and efficacy in vivo .

- Research focused on drug formulations indicated that this compound could effectively increase the solubility of hydrophobic drugs, leading to improved absorption rates when administered .

Comparative Analysis

The following table summarizes the key properties and applications of this compound compared to similar compounds:

| Compound Name | Unique Features | Applications |

|---|---|---|

| This compound | Click chemistry capability; PEGylation | Drug delivery; bioconjugation; polymer synthesis |

| Bromo-PEG5-t-butyl ester | Contains a bromide group | Halogenation reactions |

| Amino-PEG5-t-butyl ester | Contains an amino group | Direct coupling with carboxylic acids |

| Hydroxy-PEG5-t-butyl ester | Contains a hydroxyl group | Enhances hydrophilicity |

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O7/c1-5-7-20-9-11-22-13-15-24-16-14-23-12-10-21-8-6-17(19)25-18(2,3)4/h1H,6-16H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPLMNICQRHSVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101200103 | |

| Record name | 1,1-Dimethylethyl 4,7,10,13,16-pentaoxanonadec-18-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101200103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245823-50-0 | |

| Record name | 1,1-Dimethylethyl 4,7,10,13,16-pentaoxanonadec-18-ynoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245823-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4,7,10,13,16-pentaoxanonadec-18-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101200103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.